Gemcitabine-13C3,15N2 Hydrochloride
Description
Role of Isotopic Analogs in Elucidating Drug Disposition and Action
Isotopic analogs, or isotopologues, are essential for accurately studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. chemicalsknowledgehub.com These processes dictate a drug's journey through the body and ultimately determine its therapeutic effect and duration of action. Using a stable isotope-labeled version of a drug, such as Gemcitabine-13C3,15N2 Hydrochloride, allows researchers to track the parent compound and its metabolites with high specificity and sensitivity. nih.gov
Because the labeled analog is chemically identical to the unlabeled drug, it follows the same physiological pathways. medchemexpress.com This allows it to be used as a "tracer" in research. In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), the labeled analog is added to a biological sample as an internal standard. medchemexpress.com Since it behaves identically to the unlabeled drug during sample preparation and analysis but is distinguishable by its higher mass, it allows for precise correction of any sample loss or variation in instrument response. This ensures that the measurement of the drug's concentration is highly accurate and reproducible, which is fundamental for all pharmacokinetic and metabolic studies.
Overview of Research Applications for this compound
The primary research application of this compound is as an internal standard for the quantitative analysis of gemcitabine (B846) in biological samples via mass spectrometry. medchemexpress.comimmunomart.com This is critical in a variety of research settings aimed at understanding the pharmacology of gemcitabine, a prodrug that is converted intracellularly into its active metabolites. nih.govchemodex.com
Key research areas include:
Pharmacokinetic Studies: Accurately determining the concentration of gemcitabine in plasma and tissues over time to understand its ADME profile. nih.gov
Metabolite Quantification: Developing sensitive analytical methods, such as LC-MS/MS, to simultaneously measure gemcitabine and its key metabolites—the inactive 2′,2′-difluorodeoxyuridine (dFdU) and the active gemcitabine triphosphate (dFdCTP)—in tumor tissue. nih.govacs.org This helps researchers understand the drug's activation and distribution within the tumor microenvironment. acs.org
Metabolic Profiling: Investigating the metabolic differences between gemcitabine-sensitive and gemcitabine-resistant cancer cells. nih.gov By using LC-MS-based metabolic profiling, researchers can identify metabolic pathways associated with drug resistance, with the labeled standard ensuring the quantitative accuracy of these complex analyses. nih.gov
Drug Distribution Imaging: In advanced techniques like mass spectrometry imaging (MSI), labeled standards are crucial for validating the distribution of the parent drug and its metabolites within tumor sections, providing spatial context to pharmacokinetic data. acs.org
Table 2: Research Applications and Analytical Techniques for Labeled Gemcitabine
| Research Area | Analytical Technique | Purpose |
|---|---|---|
| Metabolite Quantification | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Simultaneous and sensitive quantification of gemcitabine, dFdU, and dFdCTP in tumor tissue. nih.govajgreenchem.com |
| Metabolic Profiling | Liquid Chromatography-Mass Spectrometry (LC-MS) | To distinguish the metabolic signatures of gemcitabine-sensitive and resistant pancreatic cancer cells. nih.gov |
| Pharmacokinetics | High-Performance Liquid Chromatography (HPLC), LC-MS/MS | To study the absorption, distribution, metabolism, and excretion (ADME) of gemcitabine. chemicalsknowledgehub.comajgreenchem.com |
| Tumor Drug Distribution | Mass Spectrometry Imaging (MSI) | To visualize the intratumor distribution of gemcitabine and its metabolites. acs.org |
Compound Information
Table 3: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆¹³C₃H₁₂ClF₂N¹⁵N₂O₄ | pharmaffiliates.com |
| Molecular Weight | 302.64 g/mol | scbt.comimmunomart.com |
| CAS Number | 1262897-74-4 | scbt.comimmunomart.com |
| Purity | 98% Isotopic Purity | scbt.com |
| Synonyms | LY 188011-13C,15N2 hydrochloride | medchemexpress.com |
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Gemcitabine |
| Gemcitabine Hydrochloride |
| 2′,2′-difluorodeoxycytidine (dFdC) |
| Gemcitabine monophosphate (dFdCMP) |
| Gemcitabine diphosphate (B83284) (dFdCDP) |
| Gemcitabine triphosphate (dFdCTP) |
| 2′,2′-difluorodeoxyuridine (dFdU) |
| Carbon-13 |
| Nitrogen-15 |
Properties
Molecular Formula |
C₆¹³C₃H₁₂ClF₂N¹⁵N₂O₄ |
|---|---|
Molecular Weight |
304.62 |
Synonyms |
2’-Deoxy-2’,2’-difluorocytidine-13C,15N2 Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Gemcitabine 13c3,15n2 Hydrochloride
Strategies for Carbon-13 and Nitrogen-15 Isotopic Incorporation
The introduction of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the molecular structure of gemcitabine (B846) requires a strategic synthetic approach. This process typically involves the use of labeled precursors and carefully controlled reaction conditions to ensure the precise placement of the isotopes.
Nucleobase Derivatization and Glycosylation Approaches for Labeled Analogs
Once the labeled nucleobase and the difluorinated sugar moiety are prepared, the next crucial step is their coupling through a glycosylation reaction. The labeled cytosine-¹³C,¹⁵N₂ is first protected by trimethylsilylation with a reagent like N,O-Bis(trimethylsilyl)acetamide (BSA). xml-journal.net This derivatization enhances the nucleophilicity of the cytosine and facilitates the subsequent condensation reaction.
The glycosylation is then carried out by reacting the silylated cytosine-¹³C,¹⁵N₂ with the previously synthesized 2-deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate. xml-journal.net This condensation reaction, often performed at elevated temperatures, forms the N-glycosidic bond that links the sugar and the nucleobase, resulting in the protected form of Gemcitabine-¹³C,¹⁵N₂. xml-journal.net The final step involves the hydrolytic removal of the protecting groups to yield the desired Gemcitabine-¹³C,¹⁵N₂. xml-journal.net The Vorbrüggen glycosylation is a widely used method for this type of transformation in the synthesis of various nucleoside analogs. nih.gov
Spectroscopic and Chromatographic Characterization of Isotopic Purity and Structural Integrity
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the exact mass of a molecule and, consequently, its elemental composition. In the context of Gemcitabine-13C3,15N2 Hydrochloride, HRMS is used to confirm the successful incorporation of the ¹³C and ¹⁵N isotopes by measuring the molecular weight of the final product, which will be higher than that of the unlabeled compound. magtechjournal.comresearchgate.net The technique can also be used to quantify the level of isotopic enrichment, ensuring it meets the required specifications for its intended use, often greater than 98% for both ¹³C and ¹⁵N. xml-journal.netschd-shimadzu.com Furthermore, HRMS, particularly when coupled with liquid chromatography (LC-MS/MS), is highly effective for identifying and quantifying any impurities present in the final product. magtechjournal.comnih.gov
Table 1: Mass Spectrometry Data for Gemcitabine and its Labeled Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Gemcitabine | C₉H₁₁F₂N₃O₄ | 263.2 |
| This compound | C₆¹³C₃H₁₂ClF₂¹⁵N₂NO₄ | 302.64 |
Note: The molecular weight for this compound includes the mass of the hydrochloride salt.
Chromatographic Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the chemical purity of this compound. xml-journal.netnih.govjchr.orgiajpr.com Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed, using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. nih.govjchr.org The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A purity of higher than 98% is generally required for research and analytical standards. xml-journal.net
Table 2: Typical HPLC Parameters for Gemcitabine Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water/Acetonitrile or Water/Methanol mixture |
| pH | Often controlled, e.g., pH 7.0 |
| Detection | UV at ~270-275 nm |
| Flow Rate | Typically 1.0 mL/min |
Advanced Analytical Methodologies Employing Gemcitabine 13c3,15n2 Hydrochloride As a Research Standard
Development and Validation of Quantitative Bioanalytical Assays
Quantitative bioanalytical assays are essential for characterizing the pharmacokinetic profile of a drug. The use of a stable isotope-labeled internal standard like Gemcitabine-13C3,15N2 hydrochloride is the gold standard for correcting for variability during sample preparation and analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of gemcitabine (B846) and its primary metabolite, 2′,2′-difluorodeoxyuridine (dFdU), in biological samples such as plasma and tissue. researchgate.netnih.gov This technique offers high sensitivity and selectivity, allowing for the precise measurement of low concentrations of the analytes. researchgate.net
Several LC-MS/MS methods have been developed and validated for the simultaneous determination of gemcitabine and dFdU. nih.gov These methods often involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection by MS/MS. researchgate.net The separation is typically achieved using a reverse-phase C18 column. nih.gov The use of Ultra Performance Liquid Chromatography (UPLC) can further enhance the speed and efficiency of the separation, with run times as short as 1.5 minutes. nih.gov
A key aspect of these methods is the use of an appropriate internal standard to ensure accuracy. While various compounds have been used, a stable isotope-labeled version of the analyte, such as this compound, is considered the most suitable. researchgate.netuni-muenchen.denih.gov
Table 1: Examples of LC-MS/MS Methods for Gemcitabine and dFdU Quantification
| Analyte(s) | Matrix | Internal Standard | LLOQ (Gemcitabine) | LLOQ (dFdU) | Reference |
| Gemcitabine, dFdU | Human Plasma | Not Specified | 20 ng/mL | 100 ng/mL | nih.gov |
| Gemcitabine, dFdU, dFdCTP | Pancreatic Tumour Tissue | 13C9, 15N3-cytidine triphosphate | Not Specified | Not Specified | nih.gov |
| Gemcitabine, dFdU | Mouse Plasma and Brain Tissue | Not Specified | 0.5 ng/mL | 5 ng/mL | researchgate.net |
| Gemcitabine, dFdU | Human Plasma | Not Specified | 2.5 pg/mL | 250 pg/mL | researchgate.net |
LLOQ: Lower Limit of Quantification
In preclinical research, understanding the pharmacokinetic and metabolic profile of a drug candidate is crucial. This compound plays a vital role as an internal standard in these studies. medchemexpress.commedchemexpress.com An internal standard is a compound with similar physicochemical properties to the analyte that is added to samples at a known concentration before processing. lumiprobe.com It helps to correct for any loss of analyte during sample extraction and for variations in the instrument's response. researchgate.netnih.gov
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is particularly advantageous. uni-muenchen.de Because it has the same chemical structure as gemcitabine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to the difference in mass, it can be distinguished from the unlabeled drug. This allows for highly accurate and precise quantification, as any variability in the analytical process affects both the analyte and the internal standard equally. nih.gov This is especially important when dealing with complex biological matrices like plasma or tissue homogenates, where matrix effects can significantly impact the accuracy of the results. researchgate.net
The development of a reliable bioanalytical assay requires careful consideration of several key parameters to ensure the data generated is accurate and reproducible. These parameters include sensitivity, specificity, and robustness.
Sensitivity refers to the lowest concentration of the analyte that can be reliably measured, known as the lower limit of quantification (LLOQ). nih.govnih.gov Achieving a low LLOQ is often necessary, especially in studies involving low doses or for metabolites present at very low concentrations. researchgate.net For instance, a highly sensitive LC-MS/MS method was developed to quantify gemcitabine triphosphate (dFdCTP), an active metabolite of gemcitabine, in human peripheral blood mononuclear cells with an LLOQ of 1 ng/mL. nih.gov
Specificity is the ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or other drugs. nih.gov The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. uni-muenchen.de
Robustness refers to the capacity of the assay to remain unaffected by small, deliberate variations in method parameters. This ensures that the method is reliable and transferable between different laboratories or instruments. The validation of a bioanalytical method typically includes assessing its precision and accuracy, linearity over a defined concentration range, and the stability of the analyte in the biological matrix under different storage conditions. nih.gov The acceptance criteria for these parameters are often guided by regulatory agencies like the FDA. nih.gov
Isotope Tracing and Metabolic Profiling Techniques
Stable isotope-labeled compounds like this compound are invaluable tools for investigating the metabolic fate of drugs and for studying cellular metabolism. These techniques provide a dynamic view of metabolic pathways, which is not possible with conventional analytical methods.
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of a labeled substrate through a metabolic network. nih.gov In the context of gemcitabine research, while the primary use of this compound is as an internal standard, the principles of SIRM can be applied to understand how gemcitabine affects cellular metabolism.
In a typical SIRM experiment, cells or organisms are supplied with a stable isotope-labeled nutrient, such as 13C-glucose or 15N-glutamine. nih.govnih.gov The labeled atoms are incorporated into various downstream metabolites, and the pattern and extent of labeling can be measured by mass spectrometry or NMR spectroscopy. nih.gov This information can be used to map active metabolic pathways and to identify changes in these pathways in response to a drug treatment. nih.gov For example, SIRM has been used to study metabolic adaptations in cancer cells, providing insights into mechanisms of drug resistance. nih.gov
Fluxomics, or metabolic flux analysis (MFA), is a technique that quantifies the rates of metabolic reactions within a cell. ucdavis.edu It provides a measure of the activity of metabolic pathways. Stable isotope tracers are essential for MFA. By measuring the incorporation of labeled atoms into metabolites over time, it is possible to calculate the fluxes through the interconnected reactions of the metabolic network. ucdavis.edu
While specific studies utilizing this compound for fluxomics are not widely reported in the initial search, the principles of this technique are highly relevant to understanding the mechanism of action of gemcitabine. Gemcitabine is a nucleoside analog that, upon phosphorylation, inhibits DNA synthesis. ajgreenchem.comajgreenchem.com By using labeled precursors, one could potentially measure the impact of gemcitabine on nucleotide metabolism and related pathways. MFA can be used to identify metabolic reprogramming in cancer cells that are resistant to gemcitabine, potentially revealing new therapeutic targets. nih.gov For instance, studies have shown that gemcitabine treatment can alter glucose metabolism in cancer cells. nih.gov
Preclinical Pharmacokinetic and Biotransformation Investigations of Gemcitabine Utilizing Its Isotopic Analog
Absorption and Distribution Studies in In Vitro and Animal Models
The journey of gemcitabine (B846) from administration to its site of action is a critical determinant of its efficacy. Preclinical investigations using in vitro cell systems and various animal models have been instrumental in mapping this path.
Due to its hydrophilic nature, gemcitabine cannot easily diffuse across cell membranes and relies on specific protein channels for entry into cells. nih.govnih.gov The primary conduits for gemcitabine uptake are the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). pharmgkb.orgnih.gov
Studies in various cancer cell lines have demonstrated that hENT1 is a major player in gemcitabine transport. nih.gov Reduced expression or deficiency of hENT1 has been linked to decreased cellular uptake and subsequent resistance to the drug's cytotoxic effects. nih.gov The concentrative nucleoside transporters (hCNTs) also contribute to gemcitabine's cellular influx. nih.gov The reliance on these transporters highlights a potential mechanism of drug resistance, where downregulation of these proteins can limit the intracellular concentration of gemcitabine, thereby diminishing its therapeutic impact. nih.gov
Once in the bloodstream, gemcitabine is rapidly distributed throughout the body. nih.gov Pharmacokinetic studies in mice, rats, and dogs have shown that gemcitabine has a short plasma half-life and is cleared quickly into both central and peripheral compartments, fitting a two-compartment model. nih.gov
In rats and mice, tissue concentration studies using radiolabeled gemcitabine indicated swift and widespread distribution. nih.gov However, the half-lives of the drug in these tissues were relatively short. nih.gov For instance, the longest tissue half-lives observed were 5.7 hours in rats and 3.0 hours in mice. nih.gov Plasma protein binding of gemcitabine is negligible across these species. nih.gov
A preclinical study in pigs investigating intravesical administration of gemcitabine found no systemic absorption of the drug, indicating its potential for localized therapy with minimal systemic exposure. nih.gov The primary route of elimination for gemcitabine and its metabolites across mice, rats, and dogs is through the urine, with a significant portion of the administered dose being excreted within the first 24 hours. nih.gov
Interactive Table: Gemcitabine Pharmacokinetic Parameters in Preclinical Species
| Species | Plasma Half-life (approx.) | Peak Plasma Time of dFdU | Primary Route of Elimination |
| Mouse | 0.28 hours nih.gov | 15 minutes nih.gov | Urine nih.gov |
| Rat | 2.14 hours nih.gov | ~6 hours nih.gov | Urine nih.gov |
| Dog | 1.38 hours nih.gov | ~3 hours nih.gov | Urine nih.gov |
Elucidation of Metabolic Pathways and Enzyme Kinetics
The therapeutic activity of gemcitabine is intrinsically linked to its intracellular metabolism. The use of isotopically labeled standards, such as Gemcitabine-13C3,15N2 Hydrochloride, has been crucial in accurately identifying and quantifying the parent drug and its various metabolites.
Upon entering the cell, gemcitabine undergoes a series of phosphorylation steps to become active. pharmgkb.org The primary inactive metabolite formed through deamination is 2',2'-difluorodeoxyuridine (dFdU). nih.gov The active metabolites are gemcitabine monophosphate (dFdCMP), gemcitabine diphosphate (B83284) (dFdCDP), and gemcitabine triphosphate (dFdCTP). pharmgkb.orgnih.gov
Sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to simultaneously quantify gemcitabine and its key metabolites in biological samples like tumor tissue and plasma. nih.gov These methods often utilize isotopically labeled internal standards, including 13C15N2-labelled gemcitabine and dFdU nucleotides, to ensure accuracy. nih.gov Studies have shown that in both plasma and peripheral blood mononuclear cells (PBMCs), dFdU is present in higher concentrations than the parent gemcitabine. nih.gov However, within the cells, the active metabolites dFdCDP and dFdCTP accumulate to significant levels, with the concentration of dFdCTP being substantially higher than that of dFdUTP. nih.gov
The metabolic fate of gemcitabine is governed by the activity of two key enzymes: deoxycytidine kinase (dCK) and cytidine (B196190) deaminase (CDA).
Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial and essential phosphorylation of gemcitabine to dFdCMP, thereby initiating its activation pathway. pharmgkb.orgnih.govaacrjournals.org Preclinical studies in various tumor models have established a direct correlation between dCK activity and sensitivity to gemcitabine. aacrjournals.orgnih.gov Higher dCK activity leads to greater accumulation of the active triphosphate form (dFdCTP) and, consequently, enhanced cytotoxicity. aacrjournals.org
Cytidine deaminase (CDA) , on the other hand, is the primary enzyme responsible for the inactivation of gemcitabine by converting it to dFdU. nih.govaacrjournals.org The extent of deamination varies significantly among different species, with mice and dogs showing more extensive conversion to dFdU compared to rats. nih.gov The rapid metabolism of gemcitabine by CDA contributes to its short plasma half-life. nih.gov In pancreatic cancer cell lines, CDA has been shown to regulate the flux of gemcitabine through both its inactivation and activation pathways. nih.govsigmaaldrich.com
The inherent stability of a drug in the metabolic environment is a critical factor influencing its therapeutic window. In vitro studies have shown that gemcitabine has high plasma stability. nih.gov However, its rapid metabolism in vivo, primarily by cytidine deaminase, leads to a short half-life. nih.gov
Reaction phenotyping studies are conducted to identify the specific enzymes responsible for a drug's metabolism. creative-bioarray.comlabcorp.com For gemcitabine, these studies confirm the pivotal role of cytidine deaminase in its clearance. Understanding the contribution of specific enzymes like CDA allows for the prediction of potential drug-drug interactions and variability in patient response due to genetic polymorphisms in these enzymes. creative-bioarray.comlabcorp.com
Excretion Pathways and Mass Balance Studies in Preclinical Research Settings
Mass balance studies, which account for the total administered dose of a radiolabeled drug, have demonstrated that gemcitabine and its metabolites are primarily excreted in the urine. nih.gov This indicates a significant role for the renal system in the clearance of the compound.
In comprehensive preclinical studies involving mice, rats, and dogs, the major route of elimination for gemcitabine-related compounds was consistently found to be via the urine. nih.gov In these species, a substantial portion of the administered dose, ranging from 76% to 86%, was recovered in the urine within the first 24 hours post-administration. nih.gov
The chemical form of the excreted compounds varies between species, largely reflecting the differences in metabolic activity, particularly the extent of deamination by cytidine deaminase (CDA). nih.govnih.gov In rats, the parent compound, gemcitabine, was the predominant radiolabeled component found in the urine. nih.gov Conversely, in mice and dogs, where deamination is more extensive, the primary urinary metabolite was 2',2'-difluorodeoxyuridine (dFdU). nih.gov This highlights the crucial role of CDA in determining the metabolic fate and subsequent excretion profile of gemcitabine. nih.govnih.gov The inactive metabolite dFdU is readily cleared from the body, primarily through renal excretion. oaepublish.com
While urinary excretion is the principal pathway, fecal excretion has also been observed, although to a lesser extent for gemcitabine itself. However, studies with an oral amide prodrug of gemcitabine, designed to bypass first-pass metabolism, showed a different excretion profile in mice and dogs. nih.gov In these studies, the main route of excretion for the total radiocarbon was fecal, accounting for 53.0% in mice and 75.3% in dogs, followed by urinary excretion (42.7% and 22.2%, respectively). nih.gov This suggests that the route of administration and the specific chemical form of the drug can influence the primary excretion pathway.
The following table summarizes the key findings from preclinical excretion studies of gemcitabine in different animal models.
Preclinical Excretion of Gemcitabine and its Metabolites
| Species | Primary Excretion Route | Major Component in Urine | % of Dose Excreted in Urine (24h) | Reference |
|---|---|---|---|---|
| Rat | Urine | Gemcitabine | 76-86% | nih.gov |
| Mouse | Urine | 2',2'-difluorodeoxyuridine (dFdU) | 76-86% | nih.gov |
| Dog | Urine | 2',2'-difluorodeoxyuridine (dFdU) | 76-86% | nih.gov |
The rapid and efficient excretion of gemcitabine and its primary metabolite, dFdU, is a key characteristic of its disposition in preclinical models. nih.gov The high percentage of the dose recovered in urine underscores the importance of renal function in the elimination of this therapeutic agent. nih.govnih.gov
Mechanistic and Cellular Biology Research Applications of Gemcitabine 13c3,15n2 Hydrochloride
Investigation of Intracellular Phosphorylation Cascades and Nucleotide Pool Dynamics
Gemcitabine (B846) is a prodrug that requires intracellular phosphorylation to become active. oaepublish.com The use of Gemcitabine-13C3,15N2 Hydrochloride enables researchers to trace the efficiency of this activation process. Inside the cell, gemcitabine (dFdC) is first phosphorylated to its monophosphate form (dFdCMP) by deoxycytidine kinase (dCK). oaepublish.comnih.gov This is the rate-limiting step in its activation. nih.gov Subsequently, dFdCMP is further phosphorylated to its diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms by other cellular kinases. oaepublish.comnih.gov
Tracing of Incorporation into DNA and RNA Structures in Cellular Models
A primary mechanism of gemcitabine's anticancer activity is the incorporation of its active triphosphate form, dFdCTP, into newly synthesized DNA strands. nih.govnih.gov This event leads to "masked chain termination," where after the incorporation of one more nucleotide, DNA polymerases are unable to proceed, ultimately leading to the inhibition of DNA synthesis and apoptosis (cell death). nih.gov this compound is instrumental in directly measuring the extent of this incorporation. nih.gov Using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can hydrolyze DNA from treated cells and quantify the amount of labeled gemcitabine present. nih.gov
This direct measurement of target engagement is a more accurate surrogate for drug activity than other indirect measures. nih.gov Studies have shown that the ratio of incorporated gemcitabine to natural deoxyguanosine (dG) in DNA increases with higher drug exposure. nih.gov
Interestingly, research has also demonstrated that gemcitabine is not only incorporated into DNA but also into RNA. oaepublish.comnih.govresearchgate.net The extent of incorporation into RNA can be significant and may represent an additional, important mechanism of action for the drug. nih.gov The use of isotopically labeled gemcitabine allows for the separate quantification of its incorporation into both DNA and RNA, providing a more complete understanding of its cytotoxic effects. nih.govresearchgate.net
Elucidation of Cellular Resistance Mechanisms through Metabolic Reprogramming and Transporter Alterations
A major challenge in cancer therapy is the development of drug resistance. This compound is a valuable tool for investigating the mechanisms by which cancer cells become resistant to gemcitabine.
Metabolic Reprogramming:
Resistant cancer cells often exhibit altered metabolic pathways. researchgate.netmdpi.com Stable isotope tracing studies can reveal these changes. For instance, some gemcitabine-resistant cells show increased glycolysis and activity of the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.net This metabolic shift can lead to an increased production of pyrimidines, including the natural competitor of gemcitabine, dCTP, thereby reducing the drug's effectiveness. researchgate.net Other observed changes in resistant cells include alterations in glutamine metabolism and a reduction in oxidative phosphorylation, which can decrease the production of reactive oxygen species (ROS) and contribute to drug resistance. mdpi.com
Transporter Alterations:
The uptake of gemcitabine into cancer cells is primarily mediated by nucleoside transporters, particularly the human equilibrative nucleoside transporter 1 (hENT1). nih.govnih.gov Reduced expression or function of this transporter can significantly decrease the intracellular concentration of the drug, leading to resistance. nih.gov Conversely, increased expression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove gemcitabine from the cell, also contributing to resistance. nih.gov Studies have shown that exposure to gemcitabine can itself induce changes in the expression of these transporters. nih.gov For example, high doses of gemcitabine have been shown to upregulate the expression of MRP5, an ABC transporter, which has been linked to gemcitabine resistance. nih.gov The use of labeled gemcitabine allows for precise studies of its transport kinetics in both sensitive and resistant cell lines, helping to elucidate the role of these transporters in drug resistance.
Studies on Target Engagement and Downstream Biological Effects in Preclinical Systems
The ability to directly measure the incorporation of this compound into DNA serves as a direct biomarker of target engagement. nih.gov This is crucial in preclinical studies to confirm that the drug is reaching its intended target and to correlate the level of incorporation with downstream biological effects.
Downstream Biological Effects:
Following the incorporation of gemcitabine into DNA and the inhibition of DNA synthesis, a cascade of cellular events is triggered. These include cell cycle arrest, typically in the S-phase, and the induction of apoptosis. nih.gov By using labeled gemcitabine, researchers can correlate the extent of DNA incorporation with the magnitude of these downstream effects. For example, studies have combined gemcitabine with other targeted therapies, such as fibroblast growth factor receptor (FGFR) inhibitors, and have shown a synergistic effect on inhibiting cell proliferation and altering cell cycle kinetics. nih.gov
Furthermore, preclinical studies in animal models, such as patient-derived xenografts in mice, can utilize labeled gemcitabine to assess its effects in a more complex biological system. wikipedia.org These studies can provide valuable information on how the drug affects tumor growth, angiogenesis (the formation of new blood vessels), and other cancer-related processes. wikipedia.org
Interactive Data Tables
Table 1: Key Enzymes in Gemcitabine Metabolism
| Enzyme | Function | Role in Gemcitabine Action |
| Deoxycytidine kinase (dCK) | Phosphorylates gemcitabine to its monophosphate form (dFdCMP). oaepublish.comnih.gov | Rate-limiting step in the activation of gemcitabine. nih.gov |
| Ribonucleotide reductase (RNR) | Converts ribonucleotides to deoxyribonucleotides. oaepublish.comnih.gov | Inhibited by gemcitabine diphosphate (dFdCDP), leading to a depletion of dCTP. oaepublish.comnih.gov |
| Cytidine (B196190) deaminase (CDA) | Deaminates gemcitabine to its inactive form, dFdU. oaepublish.com | A major pathway for gemcitabine inactivation. oaepublish.com |
Table 2: Transporters Involved in Gemcitabine Resistance
| Transporter | Function | Implication in Resistance |
| Human equilibrative nucleoside transporter 1 (hENT1) | Facilitates the uptake of gemcitabine into cells. nih.govnih.gov | Decreased expression is a common mechanism of gemcitabine resistance. nih.gov |
| Multidrug resistance protein 5 (MRP5) | An efflux pump that can transport gemcitabine out of cells. nih.gov | Upregulation has been linked to acquired gemcitabine resistance. nih.gov |
| ATP-binding cassette (ABC) transporters | A family of efflux pumps. nih.gov | High expression can protect cancer cells from gemcitabine. nih.gov |
Methodological Advancements and Future Directions in Isotope Labeled Gemcitabine Research
Integration with Multi-Omics Approaches for Systems-Level Understanding
The era of multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems. nih.govnih.gov The use of Gemcitabine-¹³C₃,¹⁵N₂ Hydrochloride is poised to be a critical element in these integrated analyses, enabling a more precise understanding of the drug's impact on cellular networks.
By tracing the journey of the ¹³C and ¹⁵N labels from the parent drug to its metabolites and their subsequent interaction with cellular machinery, researchers can build a comprehensive picture of its effects. For instance, in proteomics, the stable isotope labels can help in quantifying changes in protein expression in response to gemcitabine (B846) treatment. A recent study on gemcitabine's effects on pancreatic cancer cells using quantitative proteomics revealed significant upregulation of proteins involved in the cell cycle and DNA replication. nih.gov The use of an isotopically labeled form of gemcitabine in such studies would allow for direct correlation of the drug's metabolic fate with these proteomic shifts.
Similarly, in transcriptomics, the metabolic activity traced by the labeled gemcitabine can be correlated with changes in gene expression profiles. This can help in identifying the specific signaling pathways that are activated or suppressed by the drug, contributing to either its efficacy or the development of resistance. researchgate.net The integration of these datasets can reveal novel biomarkers for treatment response and identify new therapeutic targets to overcome resistance. techscience.com
The following table illustrates the potential integration of data from Gemcitabine-¹³C₃,¹⁵N₂ Hydrochloride with various omics platforms:
| Omics Platform | Potential Data Integration with Labeled Gemcitabine | Research Goal |
| Proteomics | Quantify changes in protein expression and post-translational modifications in response to gemcitabine exposure. | Identify proteins and pathways directly affected by the drug and its metabolites. |
| Transcriptomics | Correlate the metabolic fate of gemcitabine with genome-wide changes in gene expression. | Uncover the genetic and signaling pathways that govern cellular response and resistance. |
| Metabolomics | Trace the metabolic pathways of gemcitabine and its impact on endogenous metabolite pools. | Understand the drug's mechanism of action and identify metabolic vulnerabilities in cancer cells. |
Computational Modeling and Simulation Informed by Isotopic Data
Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is an invaluable tool in drug development. nih.gov These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, helping to predict its behavior in different patient populations and to optimize dosing regimens. nih.gov
The data generated from studies using Gemcitabine-¹³C₃,¹⁵N₂ Hydrochloride can significantly enhance the accuracy and predictive power of these models. By providing precise measurements of the rates of metabolic conversion and clearance of gemcitabine, the isotopic data serves as a critical input for building and validating PBPK models. nih.gov This allows for a more mechanistic understanding of the drug's pharmacokinetics, moving beyond empirical data to a more predictive framework. nih.govnih.gov
For example, by tracking the appearance and disappearance of labeled metabolites in plasma and tissues, researchers can refine the parameters within a PBPK model that describe metabolic pathways and transport processes. This can lead to more accurate predictions of drug concentrations in tumors and other tissues, which is crucial for assessing efficacy and potential toxicity. nih.gov
The table below outlines the key pharmacokinetic parameters that can be informed by isotopic data for PBPK modeling:
| Pharmacokinetic Parameter | How Isotopic Data from Gemcitabine-¹³C₃,¹⁵N₂ Hydrochloride Informs the Model |
| Clearance | Provides a direct measure of the rate at which the drug is eliminated from the body. |
| Metabolic Rate Constants | Allows for the precise calculation of the rates of conversion of gemcitabine to its various metabolites. |
| Bioavailability | Helps in determining the fraction of the drug that reaches the systemic circulation, especially for oral formulations. |
| Tissue Distribution | Enables the quantification of drug and metabolite concentrations in different tissues, providing insights into target site exposure. |
Novel Applications in Preclinical Drug Discovery and Optimization
The use of Gemcitabine-¹³C₃,¹⁵N₂ Hydrochloride opens up new avenues in preclinical drug discovery and optimization. Stable isotope labeling is a well-established technique for elucidating the metabolic fate of drug candidates and understanding their mechanisms of action and potential toxicities. nih.gov
In the context of gemcitabine, the labeled compound can be instrumental in:
Identifying Novel Metabolites: The distinct mass shift introduced by the ¹³C and ¹⁵N labels facilitates the detection and identification of previously unknown metabolites of gemcitabine. This can provide a more complete understanding of its biotransformation and potential for drug-drug interactions.
Mechanistic Insights into Drug Resistance: By tracing the labeled gemcitabine in resistant cancer cell lines or animal models, researchers can pinpoint the metabolic alterations that contribute to resistance. This could involve changes in drug uptake, activation, or efflux.
Target Engagement and Validation: The incorporation of labeled gemcitabine into DNA can be quantified, providing a direct measure of target engagement. acs.org This can be used to optimize drug delivery strategies and to assess the efficacy of combination therapies aimed at enhancing gemcitabine's activity.
In Vivo Metabolic Imaging: Advanced imaging techniques, such as mass spectrometry imaging, can be used to visualize the distribution of the labeled gemcitabine and its metabolites within tumor tissues. This provides spatial information about drug penetration and metabolic activity at the site of action.
The following table summarizes the novel preclinical applications of Gemcitabine-¹³C₃,¹⁵N₂ Hydrochloride:
| Preclinical Application | How Labeled Gemcitabine is Utilized | Potential Outcome |
| Metabolite Identification | Tracing the metabolic fate of the labeled compound using mass spectrometry. | A more comprehensive understanding of gemcitabine's biotransformation pathways. |
| Resistance Mechanism Studies | Comparing the metabolism and distribution of labeled gemcitabine in sensitive versus resistant models. | Identification of new targets to overcome drug resistance. |
| Target Engagement Assays | Quantifying the incorporation of the labeled drug into the DNA of cancer cells. | Optimization of drug dosage and combination therapies. |
| In Vivo Imaging | Visualizing the spatial distribution of the labeled drug and its metabolites in tumor tissues. | Improved understanding of drug delivery and intratumoral metabolism. |
Conclusion
Summary of Transformative Contributions of Gemcitabine-13C3,15N2 Hydrochloride in Biomedical Research
The advent of this compound has been a pivotal development in the field of biomedical and pharmaceutical research, fundamentally transforming the precision and reliability of studies involving the widely used anticancer agent, gemcitabine (B846). Its primary and most significant contribution lies in its role as a stable isotope-labeled (SIL) internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.govmusechem.com
Before the availability of such high-quality internal standards, accurately quantifying gemcitabine and its metabolites in complex biological matrices like plasma and tissue was fraught with challenges. nih.gov Sample preparation, extraction efficiency, and instrument performance could introduce significant variability, compromising the accuracy of pharmacokinetic and metabolism studies. musechem.com this compound, being chemically identical to the native drug but with a distinct mass, co-elutes and ionizes similarly, allowing it to perfectly compensate for variations in sample processing and matrix effects. acanthusresearch.comresearchgate.net This has been shown to reduce analytical errors and provide reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com
The transformative impact of this compound is evident across several key areas of research:
Pharmacokinetic (PK) Studies: By enabling highly accurate measurements, the SIL internal standard has been instrumental in defining the pharmacokinetic profiles of gemcitabine. musechem.com This includes understanding its absorption, distribution, metabolism, and excretion (ADME) with unprecedented detail, which is critical for both preclinical development and clinical trials.
Therapeutic Drug Monitoring (TDM): Reliable quantification is the cornerstone of TDM. The use of this compound allows clinicians and researchers to precisely measure drug concentrations in patients, which is vital for drugs like gemcitabine that have a narrow therapeutic window and high inter-patient variability in response. nih.govnih.gov
Metabolism and Pathway Analysis: Research into gemcitabine's complex intracellular metabolism—its conversion to active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms and its inactivation to 2′,2′-difluorodeoxyuridine (dFdU)—relies on the ability to distinguish and quantify each component accurately. nih.gov The use of a stable isotope-labeled standard for the parent drug is a critical part of the analytical methods that make these detailed metabolic studies possible.
Drug Interaction and Formulation Studies: It provides the analytical rigor needed to investigate the pharmacokinetics of gemcitabine when co-administered with other drugs, such as oxaliplatin, or when delivered in novel formulations like nanoparticles. nih.govnih.gov
Key Contributions of this compound
| Area of Research | Specific Contribution | Impact on Biomedical Science |
|---|---|---|
| Pharmacokinetics (PK) | Enables precise quantification of gemcitabine in biological samples. | Accurate characterization of ADME properties; supports clinical trial data integrity. |
| Therapeutic Drug Monitoring (TDM) | Corrects for inter-individual matrix variability, ensuring reliable patient data. nih.gov | Facilitates potential for personalized dosing regimens to optimize efficacy and minimize toxicity. |
| Metabolic Studies | Serves as a gold-standard internal standard for quantifying gemcitabine alongside its metabolites. | Deeper understanding of gemcitabine's activation and inactivation pathways. |
| Drug Resistance Research | Provides the analytical tool needed to correlate drug exposure with resistance mechanisms. | Supports investigation into why tumors become resistant to gemcitabine therapy. mit.edu |
In essence, this compound has elevated the quality and reliability of analytical data in gemcitabine research, providing a solid foundation upon which a deeper understanding of the drug's pharmacology and clinical application is built.
Q & A
Q. How is Gemcitabine-13C3,15N2^{13}\text{C}_3,^{15}\text{N}_213C3,15N2 Hydrochloride synthesized and characterized for isotopic purity?
The synthesis involves substituting specific hydrogen and nitrogen atoms in the parent compound with stable isotopes ( and ). Characterization requires orthogonal analytical methods:
- Nuclear Magnetic Resonance (NMR) confirms isotopic incorporation and structural integrity.
- Mass Spectrometry (MS) quantifies isotopic enrichment and detects impurities.
- High-Performance Liquid Chromatography (HPLC) ensures chemical purity (>98% by area normalization). For example, -labeled compounds are validated using -NMR to confirm isotopic placement, while elemental analysis verifies content .
Q. What methodologies are recommended for quantifying Gemcitabine-13C3,15N2^{13}\text{C}_3,^{15}\text{N}_213C3,15N2 Hydrochloride in biological matrices?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution:
- Internal standards : Co-elute the labeled compound with unlabeled Gemcitabine to correct for matrix effects.
- Calibration curves : Span clinically relevant concentrations (e.g., 1–1000 ng/mL).
- Sample preparation : Protein precipitation or solid-phase extraction to minimize interference. This approach improves accuracy in pharmacokinetic studies by distinguishing the labeled compound from endogenous metabolites .
Q. How is this isotope-labeled compound applied in metabolic pathway analysis?
As a tracer , it tracks DNA synthesis inhibition dynamics:
- Cell culture studies : Incubate with cancer cell lines (e.g., pancreatic or breast cancer) to monitor incorporation into DNA via autoradiography or MS.
- Autophagy/apoptosis assays : Combine with fluorescent probes (e.g., LC3-II for autophagy) to correlate metabolic disruption with cell death pathways. The label enables differentiation from natural nitrogen sources in proteomic studies .
Advanced Research Questions
Q. How can contamination in commercial 15N2^{15}\text{N}_215N2-labeled reagents affect experimental outcomes, and how is this mitigated?
Contaminants like -ammonium or nitrate in gas stocks (e.g., from Sigma-Aldrich or Campro Scientific) may artificially inflate nitrogen fixation rates by up to 530 nmol N/L/day . Mitigation strategies include:
- Pre-experiment purity checks : Analyze gas stocks via gas chromatography-MS (GC-MS) for -contaminants.
- Control experiments : Run parallel assays with unlabeled Gemcitabine to quantify background noise.
- Alternative methods : Use dissolved prepared in degassed seawater to minimize contamination risks .
Q. What experimental design considerations are critical when using isotopic tracers to study DNA repair mechanisms?
- Isotopic dilution : Account for natural abundance (1.1%) and (0.37%) by adjusting baseline measurements.
- Time-resolved sampling : Collect samples at multiple timepoints to capture dynamic incorporation rates.
- Cross-validation : Compare results with orthogonal methods (e.g., -thymidine incorporation assays) to resolve discrepancies between net and gross DNA synthesis rates .
Q. How do methodological contradictions arise when comparing tracer-based and acetylene reduction assays for nitrogen fixation studies?
- Tracer limitations : The method measures net fixation , which underestimates rates due to isotopic exchange or microbial uptake.
- Acetylene reduction : Measures gross fixation but is insensitive to nitrogen loss pathways (e.g., denitrification).
- Resolution : Use dual-labeling ( and ) to simultaneously track nitrogen and carbon fluxes, reducing interpretation bias .
Methodological Best Practices
- Purity validation : Require certificates of analysis (CoA) from suppliers detailing isotopic enrichment (e.g., ≥98% ) and chemical purity .
- Data normalization : Express results as atom percent excess (APE) to standardize comparisons across studies .
- Ethical reporting : Disclose batch-specific contamination risks in publications to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
